N-Benzyl-3-methyl-3H-purin-6-amine
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Overview
Description
N-Benzyl-3-methyl-3H-purin-6-amine is an organic compound belonging to the purine family. It is characterized by a benzyl group attached to the nitrogen atom at position 9 of the purine ring, and a methyl group at position 3. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyl-3-methyl-3H-purin-6-amine can be synthesized through several methods. One common approach involves the reaction of benzylamine with 3-methylpurine under hydrogenation conditions. This reaction typically requires a catalyst such as palladium on carbon and is carried out under a hydrogen atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-methyl-3H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Reduced forms of the compound with hydrogenated purine rings.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
N-Benzyl-3-methyl-3H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of dyes and as a catalytic agent in various chemical reactions
Mechanism of Action
The mechanism of action of N-Benzyl-3-methyl-3H-purin-6-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as phosphoinositide 3-kinase, by binding to their active sites. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-3-benzyl-3H-purin-6-amine
- 3-(3-Methyl-2-buten-1-yl)-3H-purin-6-amine
- 6-Benzylaminopurine
Uniqueness
N-Benzyl-3-methyl-3H-purin-6-amine is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and potential therapeutic applications .
Properties
CAS No. |
14671-24-0 |
---|---|
Molecular Formula |
C13H13N5 |
Molecular Weight |
239.28 g/mol |
IUPAC Name |
N-benzyl-3-methyl-7H-purin-6-imine |
InChI |
InChI=1S/C13H13N5/c1-18-9-17-12(11-13(18)16-8-15-11)14-7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,15,16) |
InChI Key |
OZISBDKBOYPZLI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=NCC2=CC=CC=C2)C3=C1N=CN3 |
Origin of Product |
United States |
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